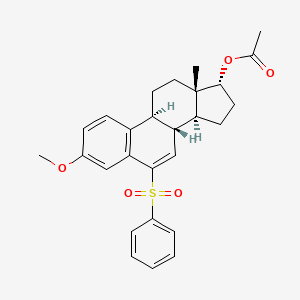
Zirconyl Hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconyl Hydroxide, also known as Zirconium(IV) Hydroxide, is a white, water-insoluble compound with the chemical formula Zr(OH)₄. It is a precursor to various zirconium compounds and materials, including zirconia (zirconium dioxide), which is widely used in ceramics, refractories, and other high-technology applications. This compound is valued for its chemical stability, high melting point, and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions: Zirconyl Hydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of zirconium salts (such as zirconium chloride or zirconium nitrate) with a base like sodium hydroxide or ammonium hydroxide. The reaction typically occurs at room temperature, resulting in the precipitation of this compound. [ \text{ZrCl}_4 + 4\text{NaOH} \rightarrow \text{Zr(OH)}_4 + 4\text{NaCl} ]
Hydrothermal Synthesis: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions in an autoclave. This process can yield highly crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the precipitation method due to its simplicity and cost-effectiveness. The process involves dissolving zirconium salts in water, followed by the addition of a base to precipitate the hydroxide. The precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Decomposition: When heated to around 550°C, this compound decomposes to form zirconia (zirconium dioxide) and water. [ \text{Zr(OH)}_4 \rightarrow \text{ZrO}_2 + 2\text{H}_2\text{O} ]
Reaction with Acids: this compound reacts with mineral acids to form corresponding zirconium salts. For example, with hydrochloric acid, it forms zirconium chloride. [ \text{Zr(OH)}_4 + 4\text{HCl} \rightarrow \text{ZrCl}_4 + 4\text{H}_2\text{O} ]
Common Reagents and Conditions:
Bases: Sodium hydroxide, ammonium hydroxide.
Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.
Major Products:
Zirconia (Zirconium Dioxide): Formed by the decomposition of this compound.
Zirconium Salts: Formed by the reaction with acids.
科学的研究の応用
Zirconyl Hydroxide has a wide range of applications in scientific research, including:
Catalysis: Used as a precursor for the preparation of solid acid catalysts.
Nanomaterials: Employed in the synthesis of zirconia nanoparticles, which have applications in catalysis, electronics, and biomedical fields.
Biomedical Applications: Zirconia, derived from this compound, is used in dental implants, prosthetics, and drug delivery systems due to its biocompatibility and mechanical properties.
Environmental Applications: Used in water treatment processes to remove heavy metals and other contaminants.
作用機序
The mechanism of action of Zirconyl Hydroxide in various applications is primarily based on its ability to undergo chemical transformations and interact with other substances. For instance:
Catalysis: this compound can act as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.
Adsorption: In environmental applications, this compound can adsorb heavy metals and other contaminants from water, due to its high surface area and chemical reactivity.
類似化合物との比較
Zirconium Dioxide (Zirconia): A major product derived from Zirconyl Hydroxide, used extensively in ceramics and biomedical applications.
Zirconium Chloride: Formed by the reaction of this compound with hydrochloric acid, used in organic synthesis and catalysis.
Uniqueness: this compound is unique due to its versatility as a precursor to various zirconium compounds and materials. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
特性
CAS番号 |
12161-08-9 |
|---|---|
分子式 |
H2O3Zr |
分子量 |
141.24 g/mol |
IUPAC名 |
dihydroxy(oxo)zirconium |
InChI |
InChI=1S/2H2O.O.Zr/h2*1H2;;/q;;;+2/p-2 |
InChIキー |
LWOSHKSQGMBYCN-UHFFFAOYSA-L |
正規SMILES |
O[Zr](=O)O |
同義語 |
Zirconium Hydroxide Oxide; Zirconium Hydroxide; Zirconium Hydroxide Oxide; Zirconyl Hydroxide; Metazirconic Acid; Zirconium Oxodihydroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


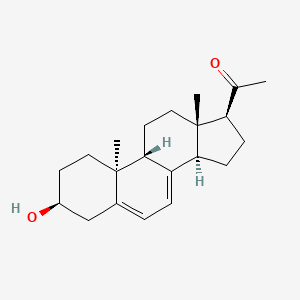
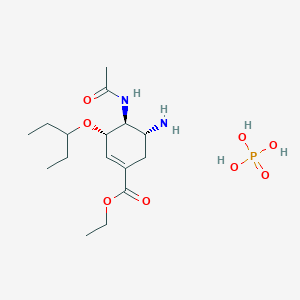
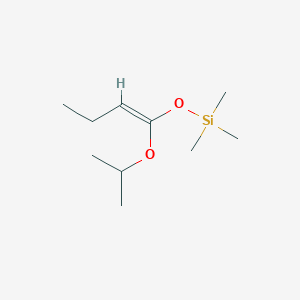
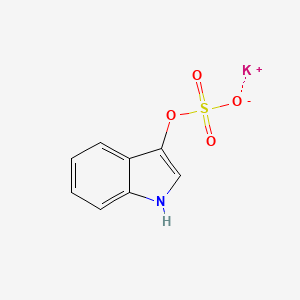
![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

